molecular formula C27H33N7O2S B12367079 N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide

N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide

Cat. No.: B12367079
M. Wt: 519.7 g/mol
InChI Key: QBVWTVAJGQIBKK-UHFFFAOYSA-N
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Description

N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, an indole moiety, and a pyrimidine ring, all connected through a methanesulfonamide linkage. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via alkylation of the piperidine ring using dimethylamine and an appropriate alkylating agent.

    Synthesis of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound, such as a diketone or an aldehyde.

    Coupling Reactions: The indole and pyrimidine moieties can be coupled to the piperidine ring through a series of nucleophilic substitution reactions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., ammonia, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential biological activity, the compound may be investigated for its therapeutic potential in treating various diseases, such as cancer, infections, and neurological disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in downstream effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide: shares structural similarities with other compounds containing piperidine, indole, and pyrimidine moieties.

    This compound: is unique due to its specific combination of functional groups and the presence of the methanesulfonamide linkage.

Uniqueness

The uniqueness of this compound lies in its complex structure and the potential for diverse chemical and biological activities. The presence of multiple functional groups allows for a wide range of chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C27H33N7O2S

Molecular Weight

519.7 g/mol

IUPAC Name

N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide

InChI

InChI=1S/C27H33N7O2S/c1-32(2)20-12-15-34(16-13-20)26-10-9-19(17-24(26)31-37(4,35)36)29-27-28-14-11-23(30-27)22-18-33(3)25-8-6-5-7-21(22)25/h5-11,14,17-18,20,31H,12-13,15-16H2,1-4H3,(H,28,29,30)

InChI Key

QBVWTVAJGQIBKK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4)N5CCC(CC5)N(C)C)NS(=O)(=O)C

Origin of Product

United States

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